4,4-Dimethyl-2-pentanol
Overview
Description
4,4-Dimethyl-2-pentanol, also known as methylneopentylcarbinol, is an organic compound with the molecular formula C7H16O. It is a tertiary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structural properties and is used in various chemical synthesis processes .
Scientific Research Applications
4,4-Dimethyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-pentanol can be synthesized through several methods. One common approach involves the reduction of 4,4-dimethyl-2-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4,4-dimethyl-2-pentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-dimethyl-2-pentanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 4,4-dimethyl-2-pentanone yields this compound.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride.
Major Products Formed:
Oxidation: 4,4-Dimethyl-2-pentanone.
Reduction: this compound.
Substitution: 4,4-Dimethyl-2-chloropentane.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-pentanol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound. The hydroxyl group can act as a nucleophile in substitution reactions, while the carbon backbone provides steric hindrance, affecting the overall reactivity .
Comparison with Similar Compounds
2-Methyl-2-butanol: Another tertiary alcohol with a similar structure but different branching.
3,3-Dimethyl-2-butanol: A tertiary alcohol with a different arrangement of methyl groups.
2,2-Dimethyl-1-propanol: A primary alcohol with a similar molecular formula but different functional group placement.
Uniqueness: 4,4-Dimethyl-2-pentanol is unique due to its specific branching and the position of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4,4-dimethylpentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKGNPMOMMSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977005 | |
Record name | 4,4-Dimethylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-93-0 | |
Record name | 4,4-Dimethyl-2-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6144-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethylpentan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006144930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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